molecular formula C18H15N3O5S B3693096 1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 6347-42-8

1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B3693096
CAS No.: 6347-42-8
M. Wt: 385.4 g/mol
InChI Key: TWHCWMTXAYMQOL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a diazinane ring

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps. One common synthetic route includes the reaction of 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione with 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to proceed efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. The nitrophenyl group plays a crucial role in this activity by interacting with bacterial enzymes, leading to cell death. The compound’s anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other derivatives of 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione and furan-based molecules. Compared to these compounds, 1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

1,3-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-10-8-11(21(24)25)4-6-13(10)15-7-5-12(26-15)9-14-16(22)19(2)18(27)20(3)17(14)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCWMTXAYMQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361897
Record name 1,3-Dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6347-42-8
Record name 1,3-Dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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